molecular formula C16H23N3O B11801664 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11801664
M. Wt: 273.37 g/mol
InChI Key: UPIOAFJRIMNEOO-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen atoms within its structure makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine rings, followed by their functionalization and subsequent coupling with the pyrrolidine ring.

    Preparation of Pyridine and Piperidine Rings: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes. The piperidine ring can be prepared via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.

    Functionalization: The methyl group and the piperidin-1-yl group are introduced through alkylation and amination reactions, respectively.

    Coupling with Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring and its coupling with the functionalized pyridine-piperidine intermediate. This can be achieved through cyclization reactions and subsequent aldehyde formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, halides, or organometallic reagents.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its ability to interact with neurotransmitter receptors.

    Biological Studies: The compound can be used to study the structure-activity relationships of nitrogen-containing heterocycles and their biological effects.

    Industrial Applications: It can be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The nitrogen atoms in the rings can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share the pyrrolidine ring structure and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperine and evodiamine contain the piperidine ring and are known for their pharmacological properties.

Uniqueness

2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of three different nitrogen-containing rings within a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for drug discovery and development.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c1-13-10-16(18-7-3-2-4-8-18)17-11-14(13)15-6-5-9-19(15)12-20/h10-12,15H,2-9H2,1H3

InChI Key

UPIOAFJRIMNEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C=O)N3CCCCC3

Origin of Product

United States

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